Cas no 152231-27-1 (8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel-)

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel- structure
152231-27-1 structure
Nome del prodotto:8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel-
Numero CAS:152231-27-1
MF:C18H23NO5
MW:333.37892
CID:175518
PubChem ID:182569

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel-
    • 8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, ...
    • methyl 3-benzoyloxy-6-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
    • ( -)-7alpha-Methoxypseudococaine
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel-
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (2-endo,3-exo,7-endo)-( -)-
    • methyl (1S,2R,3R,5S,7R)-3-(benzoyloxy)-7-methoxy-8-methyl-8-azabicyclo
    • Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
    • Methyl bmaoc
    • 152231-27-1
    • DTXSID80934450
    • Methyl 3-(benzoyloxy)-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (2-endo,3-exo,7-endo)-(+-)-
    • (+-)-7alpha-Methoxypseudococaine
    • methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
    • Inchi: InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3
    • Chiave InChI: VHNFNHMRSQZOLD-UHFFFAOYSA-N
    • Sorrisi: COC(C1C(OC(C2C=CC=CC=2)=O)CC2CC(OC)C1N2C)=O

Proprietà calcolate

  • Massa esatta: 333.15769
  • Massa monoisotopica: 333.157623
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 476
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 65.1

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 418.6°Cat760mmHg
  • Punto di infiammabilità: 207°C
  • Indice di rifrazione: 1.558
  • PSA: 65.07

8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(benzoyloxy)-7-methoxy-8-methyl-, methyl ester, (1R,2R,3R,5S,7R)-rel- Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd